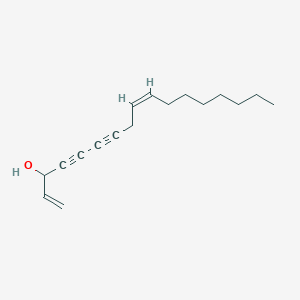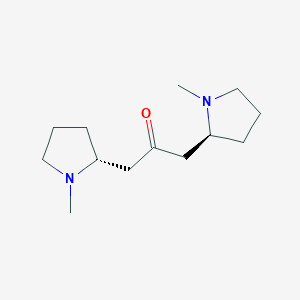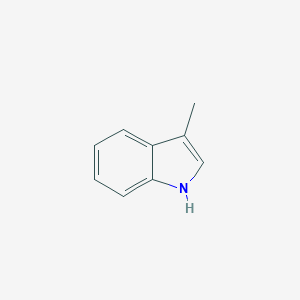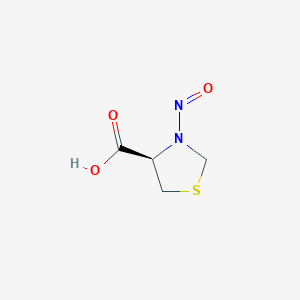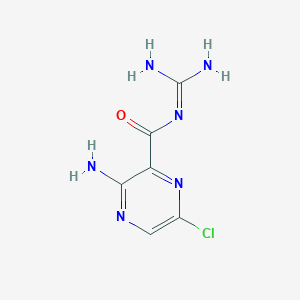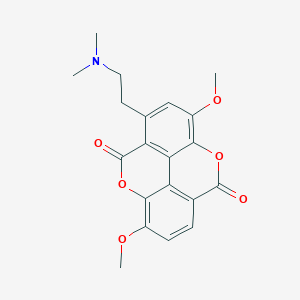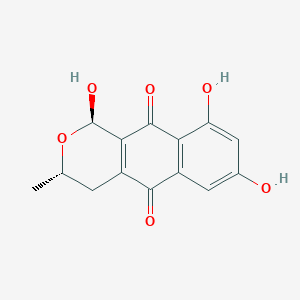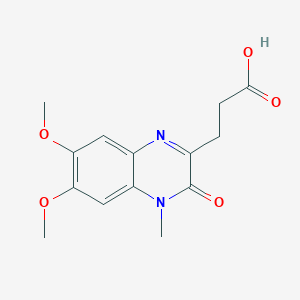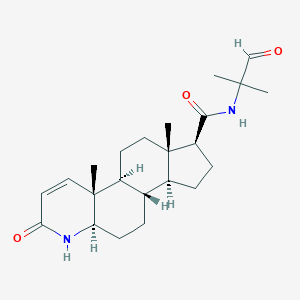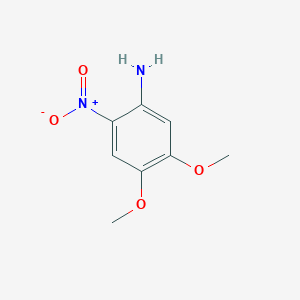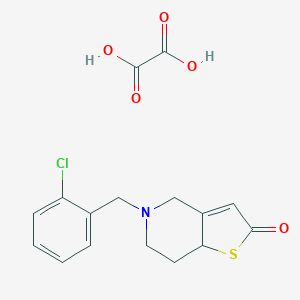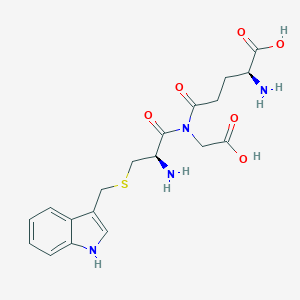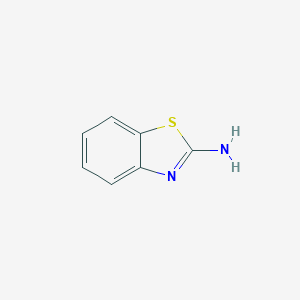![molecular formula C16H16BrNO2 B030487 N-[2-[2-(2-Bromophenyl)ethyl]-5-methoxyphenyl]formamide CAS No. 223787-57-3](/img/structure/B30487.png)
N-[2-[2-(2-Bromophenyl)ethyl]-5-methoxyphenyl]formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[2-(2-Bromophenyl)ethyl]-5-methoxyphenyl]formamide is an organic compound with a complex structure that includes a bromophenyl group, an ethyl chain, a methoxyphenyl group, and a formamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(2-Bromophenyl)ethyl]-5-methoxyphenyl]formamide typically involves multiple steps. One common method includes the following steps:
Alkylation: The addition of an ethyl group to the bromophenyl compound.
Formylation: The addition of a formamide group to the methoxyphenyl compound.
Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide in the presence of a catalyst. Alkylation often involves the use of alkyl halides and a base. Methoxylation can be performed using methanol and a strong acid. Formylation typically requires formic acid or formamide and a dehydrating agent.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-[2-(2-Bromophenyl)ethyl]-5-methoxyphenyl]formamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[2-[2-(2-Bromophenyl)ethyl]-5-methoxyphenyl]formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[2-[2-(2-Bromophenyl)ethyl]-5-methoxyphenyl]formamide involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, while the formamide group may participate in hydrogen bonding or other interactions. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(2-Bromophenyl)ethyl]formamide: Lacks the methoxy group, which may affect its reactivity and applications.
N-[2-[2-(2-Chlorophenyl)ethyl]-5-methoxyphenyl]formamide: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and interactions.
N-[2-[2-(2-Bromophenyl)ethyl]-4-methoxyphenyl]formamide: The position of the methoxy group is different, which can affect its reactivity and applications.
Uniqueness
N-[2-[2-(2-Bromophenyl)ethyl]-5-methoxyphenyl]formamide is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and potential applications. The presence of both bromine and methoxy groups provides a combination of properties that can be useful in various research and industrial contexts.
Propiedades
IUPAC Name |
N-[2-[2-(2-bromophenyl)ethyl]-5-methoxyphenyl]formamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-20-14-9-8-13(16(10-14)18-11-19)7-6-12-4-2-3-5-15(12)17/h2-5,8-11H,6-7H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOLAALAGXVPQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC2=CC=CC=C2Br)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442586 |
Source


|
| Record name | N-[2-[2-(2-BROMOPHENYL)ETHYL]-5-METHOXYPHENYL]FORMAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223787-57-3 |
Source


|
| Record name | N-[2-[2-(2-BROMOPHENYL)ETHYL]-5-METHOXYPHENYL]FORMAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
